9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
9-(3-Ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a bicyclic core structure fused with a 1,2,4-triazole ring. The compound features a 3-ethoxy-4-hydroxyphenyl group at position 9 and a thiophen-2-yl substituent at position 2. The ethoxy and hydroxyl groups on the phenyl ring likely enhance hydrogen-bonding interactions with biological targets, while the thiophene moiety may contribute to π-π stacking interactions, influencing receptor binding and selectivity .
Properties
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-2-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-2-28-16-11-12(8-9-14(16)26)19-18-13(5-3-6-15(18)27)22-21-23-20(24-25(19)21)17-7-4-10-29-17/h4,7-11,19,26H,2-3,5-6H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJBBKRIYFIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CS5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole and quinazoline core, which are known for their diverse biological activities. The presence of an ethoxy and hydroxy group on the phenyl ring enhances its solubility and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar quinazoline derivatives showed activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anticancer Potential
The compound has shown promise in anticancer research. A study involving structural analogs revealed that they inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values below 20 µM . The mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In vitro studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways.
- Receptor Modulation : The compound could modulate receptor activity linked to pain and inflammation.
- Signal Transduction Pathways : It may affect pathways such as NF-kB or MAPK that are crucial in cancer progression and inflammation.
Case Studies
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibit significant antiviral properties. For instance, derivatives of triazole and quinazoline structures have shown efficacy against various viral infections such as HIV and influenza. These compounds act by inhibiting viral replication and modulating host immune responses .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, triazole derivatives have been linked to the suppression of breast carcinoma through mechanisms involving cell cycle arrest and apoptosis induction . The structure of the compound allows for interactions with key biological targets involved in cancer progression.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease states. For example, quinazoline derivatives are known to inhibit kinases that play crucial roles in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .
Modulation of Cellular Pathways
The compound's ability to modulate various cellular pathways has been highlighted in studies focusing on its role in apoptosis and autophagy. By influencing these pathways, it can enhance the efficacy of conventional therapies while reducing side effects .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antiviral Efficacy (2023) | Demonstrated significant reduction in viral load in infected cells treated with triazole derivatives | Potential use as a therapeutic agent against viral infections |
| Research on Anticancer Activity (2024) | Showed that the compound induced apoptosis in breast cancer cells | Highlights potential for development as an anticancer drug |
| Enzyme Inhibition Study (2023) | Identified inhibition of key kinases involved in cancer signaling | Suggests utility in targeted cancer therapies |
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazoloquinazolinone scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally analogous compounds:
Structural Analogues
Substituent Effects on Pharmacological Activity
- Phenyl vs. Heteroaromatic Groups : The thiophen-2-yl group in the target compound may improve membrane permeability compared to purely aromatic substituents (e.g., phenyl) due to its sulfur atom, which can engage in unique intermolecular interactions .
- Ethoxy and Hydroxyl Groups: The 3-ethoxy-4-hydroxyphenyl substituent balances lipophilicity (ethoxy) and hydrogen-bonding capacity (hydroxyl), critical for RXFP4 binding.
- Halogenated Derivatives : Bromine substitution (e.g., ) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Physicochemical Properties
- LogP : The ethoxy and hydroxyl groups likely lower LogP compared to brominated or methylated derivatives, improving solubility but possibly reducing cellular uptake .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
